molecular formula C8H10O B3044157 4-Ethylphenol-D10 CAS No. 352431-18-6

4-Ethylphenol-D10

Cat. No.: B3044157
CAS No.: 352431-18-6
M. Wt: 132.23 g/mol
InChI Key: HXDOZKJGKXYMEW-SQSZMTOTSA-N
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Description

4-Ethylphenol-D10 is a deuterated form of 4-Ethylphenol, an organic compound with the formula C8H10O. The deuterated version, this compound, is often used as an internal standard in various analytical applications due to its stable isotope labeling. This compound is particularly useful in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylphenol-D10 typically involves the deuteration of 4-Ethylphenol. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the phenol structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of deuterated reagents and catalysts is optimized to ensure high yield and purity of the final product. The process may also involve multiple purification steps, including distillation and crystallization, to achieve the desired isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenol-D10 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-Ethylquinone.

    Reduction: Reduction reactions can convert it back to its corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-Ethylquinone

    Reduction: 4-Ethylcyclohexanol

    Substitution: Various substituted phenols depending on the reagents used

Scientific Research Applications

4-Ethylphenol-D10 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry and NMR spectroscopy for quantitative analysis.

    Biology: Employed in metabolic studies to trace the pathways of phenolic compounds in biological systems.

    Medicine: Investigated for its potential role in modulating neurological functions and its implications in conditions like autism.

    Industry: Utilized in the production of stable isotope-labeled compounds for environmental testing and quality control.

Comparison with Similar Compounds

4-Ethylphenol-D10 can be compared with other deuterated phenolic compounds, such as:

    4-Methylphenol-D10: Similar in structure but with a methyl group instead of an ethyl group.

    4-Isopropylphenol-D10: Contains an isopropyl group, leading to different chemical and physical properties.

    4-Butylphenol-D10: Has a butyl group, making it more hydrophobic compared to this compound.

The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for analytical applications where precise quantification and tracing are required.

Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,2,2,2-pentadeuterioethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D/hD
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDOZKJGKXYMEW-SQSZMTOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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